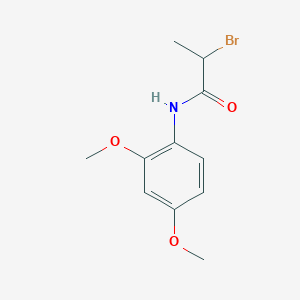

2-Bromo-N-(2,4-dimethoxyphenyl)propanamide

描述

2-Bromo-N-(2,4-dimethoxyphenyl)propanamide is a brominated propanamide derivative featuring a 2,4-dimethoxyphenyl substituent. Its molecular formula is C₁₁H₁₄BrNO₃, with a molecular weight of 288.15 g/mol and a CAS registry number of 1211470-98-2 . The compound’s structure includes a bromine atom at the second carbon of the propanamide chain and methoxy groups at the 2- and 4-positions of the phenyl ring.

属性

IUPAC Name |

2-bromo-N-(2,4-dimethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-9-5-4-8(15-2)6-10(9)16-3/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXAXEZTVSKABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,4-dimethoxyphenyl)propanamide typically involves the bromination of N-(2,4-dimethoxyphenyl)propanamide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

2-Bromo-N-(2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

科学研究应用

2-Bromo-N-(2,4-dimethoxyphenyl)propanamide finds applications in several scientific research areas:

Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is utilized in the development of new drugs and therapeutic agents.

作用机制

The mechanism of action of 2-Bromo-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxyphenyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-N-(2,4-dimethoxyphenyl)propanamide with analogous brominated propanamides and acetamides, focusing on structural variations, physicochemical properties, and functional implications.

Substituent Position and Electronic Effects

N-(2-Bromo-4-methylphenyl)-2,2-dimethylpropanamide (C₁₂H₁₆BrNO)

- Key Features : A methyl group at the 4-position of the phenyl ring and a branched 2,2-dimethylpropanamide chain.

- Molecular Weight : 270.17 g/mol .

2-Bromo-N-[(4-fluorophenyl)methyl]propanamide (C₁₀H₁₁BrFNO)

- Key Features : A fluorinated benzyl group attached to the propanamide nitrogen.

- Molecular Weight : 260.11 g/mol .

- Comparison : The electron-withdrawing fluorine substituent may enhance stability in metabolic pathways but reduce solubility in polar solvents compared to methoxy groups.

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide (C₁₀H₁₁BrClNO)

Backbone Modifications

2-Bromo-N-(2,4-dimethylphenyl)acetamide (C₁₀H₁₂BrNO)

- Key Features : Acetamide backbone (shorter than propanamide) with 2,4-dimethylphenyl substitution.

- Molecular Weight : 242.12 g/mol .

- Comparison : The shorter backbone may limit conformational flexibility, affecting molecular recognition in biological systems.

2-(4-Bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide (C₁₆H₁₈BrNO₃)

Positional Isomerism

N-(2,5-Dimethoxyphenyl)-2-bromopropanamide (C₁₁H₁₄BrNO₃)

- Key Features : Methoxy groups at the 2- and 5-positions of the phenyl ring.

- Molecular Weight : 288.14 g/mol .

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₁BrN₂O₃)

- Key Features : Nitro group at the 4-position of the phenyl ring.

- Crystallography: Monoclinic crystal system (space group C2/c) with unit cell dimensions a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å .

- Comparison : The nitro group’s strong electron-withdrawing nature contrasts with methoxy groups, influencing reactivity in substitution reactions.

Research Implications

- Electronic Effects : Methoxy groups in the target compound enhance solubility and hydrogen-bonding capacity, making it suitable for crystallographic studies (e.g., using SHELX or Mercury software).

- Biological Activity : Substitutions like chlorine or fluorine may improve pharmacokinetic properties, as seen in related pharmaceutical intermediates .

- Crystallography: Substituent position (e.g., nitro vs. methoxy) significantly impacts crystal packing, as demonstrated in monoclinic structures .

生物活性

2-Bromo-N-(2,4-dimethoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C11H14BrNO3

- Molecular Weight : 288.14 g/mol

- Structure : The compound features a bromine atom, an amide functional group, and a di-methoxyphenyl moiety, which is crucial for its bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The methoxy groups are known for their antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in disease processes, including those related to cancer and inflammation.

- Cell Signaling Modulation : The compound may interact with cell signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antioxidant | Protects against oxidative stress through free radical scavenging. |

| Anticancer | Exhibits cytotoxic effects against cancer cell lines; induces apoptosis through caspase activation. |

| Antimicrobial | Potential activity against various pathogens. |

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

- Cytotoxicity : Research indicated that the compound exhibits significant cytotoxic effects against cancer cell lines. For example, IC50 values suggest considerable potency against specific cancer types (exact values need referencing from experimental data).

- Mechanistic Studies : Investigations revealed that the compound may induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that this compound inhibited tumor growth in xenograft models. The mechanism involved selective inhibition of poly (ADP-ribose) polymerase (PARP-1), leading to DNA damage response alterations and increased reactive oxygen species (ROS) production .

- Enzyme Interaction : Research indicated that this compound could competitively inhibit certain enzymes such as protein tyrosine phosphatase 1B (PTP1B), enhancing insulin signaling pathways and potentially ameliorating insulin resistance in diabetic models.

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with low toxicity profiles in vivo, indicating its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。